REACTION_CXSMILES
|
Cl.[C:2]1([NH:8][C:9](=[O:27])[NH:10][C:11]2[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:12]=2[O:13]COC)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[C:2]1([NH:8][C:9](=[O:27])[NH:10][C:11]2[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([C:23]([CH3:24])([CH3:26])[CH3:25])[C:12]=2[OH:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
[2-(3-phenyl-ureido)-4-methoxy-6-tert-butylphenoxy]methoxymethane
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Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(NC1=C(OCOC)C(=CC(=C1)OC)C(C)(C)C)=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The extract was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hexane was added to the residue
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Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixed solution of ethyl acetate and hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(NC1=C(C(=CC(=C1)OC)C(C)(C)C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |